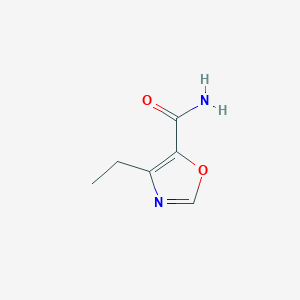
Oracine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oracin, químicamente conocido como 6-[2-(2-hidroxietil)aminoetil]-5,11-dioxo-5,6-dihidro-11H-indeno[1,2-c]isoquinolina, es un fármaco citostático prometedor que se encuentra actualmente en ensayos clínicos. Fue desarrollado por el Instituto de Investigación de Farmacia y Bioquímica de Praga. Oracin inhibe la biosíntesis de ácidos nucleicos y proteínas en células tumorales cultivadas y ha demostrado una eficacia significativa en la reducción del peso tumoral en varios modelos de cáncer .
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción: Oracin se puede sintetizar a través de un proceso de múltiples pasos que involucra la condensación de derivados de indenoisoquinolina. La ruta sintética generalmente implica los siguientes pasos:
Formación del núcleo de indenoisoquinolina: Este paso involucra la ciclación de precursores apropiados en condiciones ácidas.
Introducción de grupos funcionales: Los grupos hidroxietil y aminoetil se introducen a través de reacciones de sustitución nucleofílica.
Pasos de oxidación y reducción: Estos pasos son cruciales para lograr la estereoquímica deseada y la orientación del grupo funcional.
Métodos de Producción Industrial: La producción industrial de oracin implica optimizar las condiciones de reacción para garantizar un alto rendimiento y pureza. Esto incluye controlar la temperatura, el pH y el tiempo de reacción. El uso de catalizadores y disolventes también se optimiza para mejorar la eficiencia de la síntesis .
Análisis De Reacciones Químicas
Tipos de Reacciones: Oracin sufre varios tipos de reacciones químicas, que incluyen:
Sustitución: Las reacciones de sustitución nucleofílica se utilizan en la síntesis de oracin para introducir grupos funcionales.
Reactivos y Condiciones Comunes:
Agentes reductores: Las enzimas dependientes de NADPH se utilizan comúnmente para la reducción de oracin.
Agentes oxidantes: La oxidación enzimática está facilitada por oxidorreductasas específicas.
Disolventes: Se utilizan disolventes orgánicos como metanol y etanol en los procesos de síntesis y purificación.
Productos Principales:
11-Dihidrooracin: El principal metabolito formado a través de la reducción de oracin.
Derivados oxidados: Se observan varias formas oxidadas de oracin durante su procesamiento metabólico.
Aplicaciones Científicas De Investigación
Oracin tiene una amplia gama de aplicaciones en investigación científica:
Mecanismo De Acción
Oracin ejerce sus efectos inhibiendo las topoisomerasas I y II del ADN, que son esenciales para la replicación del ADN y la división celular. Al estabilizar el complejo covalente formado entre el ADN y las topoisomerasas, oracin evita la religación de las hebras de ADN, lo que lleva a la inhibición de la proliferación celular . Además, oracin se somete a una reducción metabólica a 11-dihidrooracin, que está mediada por aldo-ceto reductasas .
Comparación Con Compuestos Similares
Oracin está estructural y farmacológicamente relacionado con otros derivados de indenoisoquinolina, como la mitoxantrona. oracin exhibe propiedades únicas de reducción y oxidación estereoespecíficas que lo distinguen de otros compuestos similares .
Compuestos Similares:
Mitoxantrona: Un agente antineoplásico antracenedionico con un mecanismo de acción similar.
Doxorubicina: Otro agente anticancerígeno que inhibe la topoisomerasa II pero difiere en su estructura química y vías metabólicas.
La estereoespecificidad única de Oracin y su potencial como fármaco citostático lo convierten en un compuesto valioso para futuras investigaciones y desarrollo en el campo de la oncología.
Propiedades
Número CAS |
148317-76-4 |
|---|---|
Fórmula molecular |
C20H18N2O3 |
Peso molecular |
334.4 g/mol |
Nombre IUPAC |
6-[2-(2-hydroxyethylamino)ethyl]indeno[1,2-c]isoquinoline-5,11-dione |
InChI |
InChI=1S/C20H18N2O3/c23-12-10-21-9-11-22-18-14-6-2-3-7-15(14)19(24)17(18)13-5-1-4-8-16(13)20(22)25/h1-8,21,23H,9-12H2 |
Clave InChI |
LRHPCRBOMKRVOA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C(C4=CC=CC=C4C3=O)N(C2=O)CCNCCO |
SMILES canónico |
C1=CC=C2C(=C1)C3=C(C4=CC=CC=C4C3=O)N(C2=O)CCNCCO |
| 148317-76-4 | |
Sinónimos |
11-dihydrooracin 6-(2-(2-hydroxyethyl)aminoethyl)-5,11-dioxo-5,6-dihydro-11H-indeno(1,2-c)isoquinoline hydrochloride oracin oracine oracine hydrochloride |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
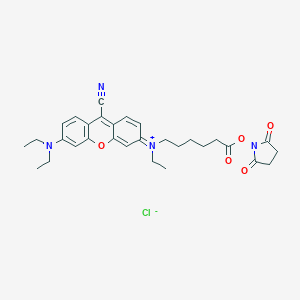
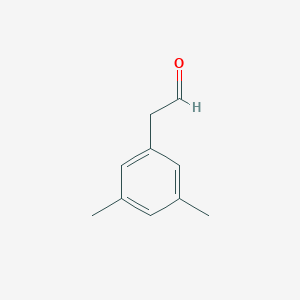
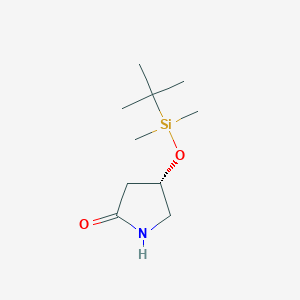
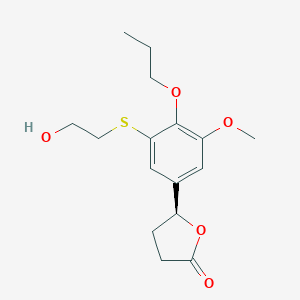
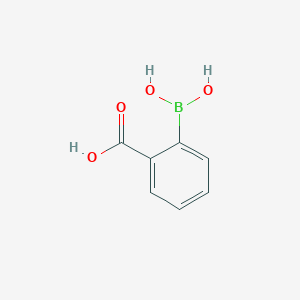

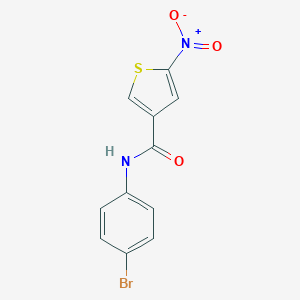
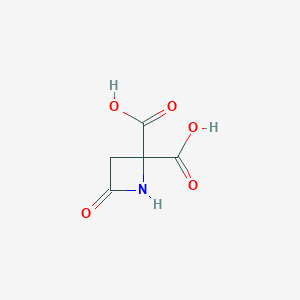
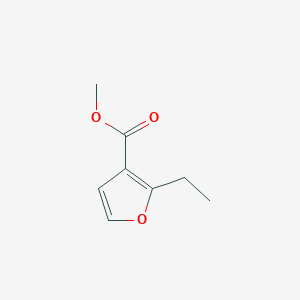
![5-Fluorotricyclo[5.2.1.02,6]deca-3,8-diene](/img/structure/B115391.png)
![diexo-3-tert-Butoxycarbonylamino-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B115394.png)
![tert-butyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B115396.png)
